molecular formula C13H11FO B1594491 1-Benzyloxy-2-fluoro-benzene CAS No. 368-21-8

1-Benzyloxy-2-fluoro-benzene

Cat. No. B1594491
CAS RN: 368-21-8
M. Wt: 202.22 g/mol
InChI Key: RPSQIFUSMWMQHE-UHFFFAOYSA-N
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Description

1-Benzyloxy-2-fluoro-benzene is a chemical compound with the molecular formula C13H11FO . It has a molecular weight of 202.23 . The compound is typically stored in a dry, room temperature environment .


Synthesis Analysis

The synthesis of 1-Benzyloxy-2-fluoro-benzene could potentially involve Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .


Molecular Structure Analysis

The molecular structure of 1-Benzyloxy-2-fluoro-benzene consists of a benzene ring with a benzyloxy (C6H5CH2O-) group and a fluorine atom attached . The InChI code for this compound is 1S/C13H11FO/c14-12-8-4-5-9-13 (12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 .


Chemical Reactions Analysis

The compound may participate in reactions such as the Suzuki–Miyaura coupling . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

1-Benzyloxy-2-fluoro-benzene is a solid at room temperature . It has a density of 1.3±0.1 g/cm3 . The compound has a molar refractivity of 64.0±0.3 cm3, and a polar surface area of 55 Å2 .

Scientific Research Applications

Jet Spectroscopy and Excited State Dynamics

Research on benzyl and its derivatives, including p-fluoro and p-methyl derivatives, provides insight into their excited state dynamics and spectroscopy. The studies are carried out under collision-free conditions, revealing detailed vibronic structures and energy levels, which are crucial for understanding the photophysics of these molecules (Fukushima & Obi, 1990).

Iron-Catalysed Fluoroaromatic Coupling Reactions

The development of selective cleavage of sp(3)-carbon-halogen bonds in iron-catalysed cross-coupling reactions demonstrates the synthesis of polyfluorinated aromatic compounds. This approach provides an easy and practical access to these compounds, highlighting the versatility of 1-Benzyloxy-2-fluoro-benzene in synthesizing complex molecules (Hatakeyama et al., 2009).

Organic White Light-Emitting Fluorophores

The synthesis of new benzo[a]- and [b]xanthene dye frameworks, including a study on a unique benzo[a]xanthene, highlights the potential of fluorinated benzene derivatives in producing white light through ratiometric emissions. This application is significant for the development of advanced materials for display and lighting technologies (Yang et al., 2006).

Properties of Binary Mixtures Derived from Hydrogen Bonded Liquid Crystals

Investigations into the properties of binary mixtures of liquid crystals with fluorinated benzene derivatives demonstrate their influence on electro-optical and optical properties. The addition of a fluorine atom to the benzene ring significantly affects the phase behavior and thermal stability of these materials, paving the way for novel applications in display technologies (Fouzai et al., 2018).

Palladium-Catalyzed Enantioselective Fluoroarylation

The development of palladium-catalyzed enantioselective fluoroarylation of unactivated aminoalkenes using arylboronic acids and Selectfluor as the fluorine source showcases the potential of fluorobenzene derivatives in synthesizing benzylic fluorides. This method provides a significant advancement in the field of organic synthesis, offering a route to 1,1-difunctionalized alkene products with excellent enantioselectivities (He et al., 2015).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It’s also harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

1-fluoro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSQIFUSMWMQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293479
Record name 1-Benzyloxy-2-fluoro-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyloxy-2-fluoro-benzene

CAS RN

368-21-8
Record name 368-21-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89803
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyloxy-2-fluoro-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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